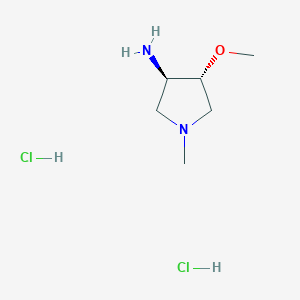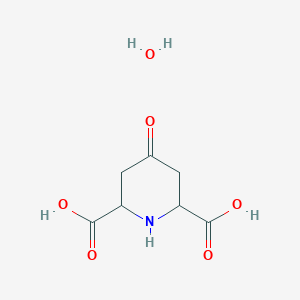
4-Oxopiperidine-2,6-dicarboxylic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxopiperidine-2,6-dicarboxylic acid;hydrate, also known as chelidamic acid hydrate, is an organic compound with the molecular formula C7H5NO5·xH2O. It is a derivative of piperidine and contains two carboxylic acid groups and a ketone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxopiperidine-2,6-dicarboxylic acid;hydrate can be achieved through several methods. One common approach involves the acid-mediated 6-endo-trig cyclisation of amine-substituted enones. This method allows for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines, which can then be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful production of this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxopiperidine-2,6-dicarboxylic acid;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ketone and carboxylic acid groups in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Oxopiperidine-2,6-dicarboxylic acid;hydrate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of glutamate decarboxylase, an enzyme involved in neurotransmitter regulation . In medicine, it has shown promise as a therapeutic agent for various diseases, including cancer and diabetes . Additionally, this compound is used in the development of metal-organic frameworks (MOFs) for applications in catalysis and drug delivery .
Wirkmechanismus
The mechanism of action of 4-Oxopiperidine-2,6-dicarboxylic acid;hydrate involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of glutamate decarboxylase, it binds to the enzyme’s active site, preventing the conversion of glutamate to gamma-aminobutyric acid (GABA). This inhibition can affect neurotransmitter levels and has implications for neurological disorders . Additionally, its ability to chelate metal ions makes it useful in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
4-Oxopiperidine-2,6-dicarboxylic acid;hydrate can be compared to other similar compounds, such as chelidonic acid and 2,6-pyridinedicarboxylic acid. While these compounds share structural similarities, this compound is unique due to its specific functional groups and reactivity. Chelidonic acid, for example, has been studied for its anticancer and antibacterial properties, whereas 2,6-pyridinedicarboxylic acid is known for its use in coordination chemistry .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of reactions, making it valuable for synthetic chemistry. Additionally, its applications in biology and medicine highlight its importance as a research tool and potential therapeutic agent. Further studies on this compound will likely uncover even more uses and benefits.
Eigenschaften
Molekularformel |
C7H11NO6 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
4-oxopiperidine-2,6-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C7H9NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h4-5,8H,1-2H2,(H,10,11)(H,12,13);1H2 |
InChI-Schlüssel |
NFXZDFGPBJBJFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(CC1=O)C(=O)O)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


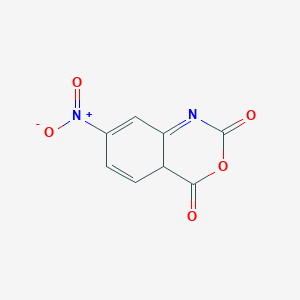
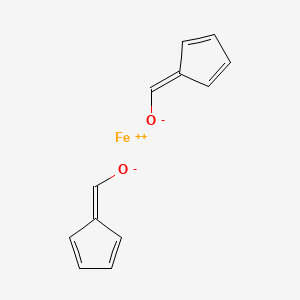
![(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)
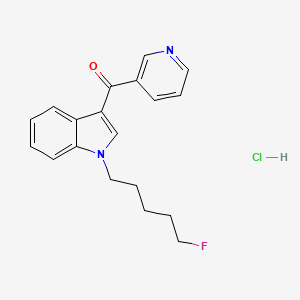
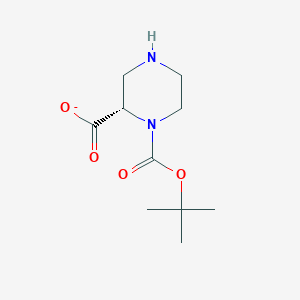

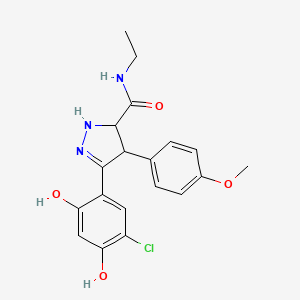
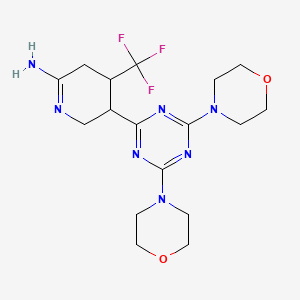

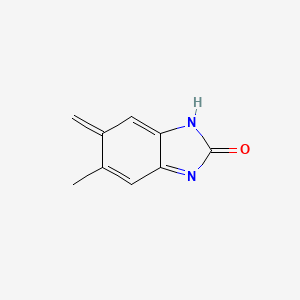
![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12358020.png)
![L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt](/img/structure/B12358024.png)

